8-Amino-2'-deoxyadenosine
Overview
Description
Synthesis Analysis
The synthesis of 8-Amino-2'-deoxyadenosine involves complex chemical processes designed to introduce the amino group at the precise location. Frieden, Aviñó, and Eritja (2003) studied the behavior of 8-azido-2'-deoxyadenosine and 8-bromo-2'-deoxyadenosine in aqueous solutions, finding that 8-azido-2'-deoxyadenosine could be efficiently converted to 8-amino-2'-deoxyadenosine in excellent yields, providing a convenient method for preparing 8-aminoadenine derivatives necessary for oligonucleotide synthesis (Frieden, Aviñó, & Eritja, 2003).
Molecular Structure Analysis
The molecular structure of 8-Amino-2'-deoxyadenosine has been the subject of theoretical calculations and studies to understand its base pairing properties with other nucleosides. García et al. (1999) conducted theoretical calculations on double and triple helices containing 8-amino-2'-deoxyadenosine, revealing a strong preferential stabilization of the triplex over the duplex when adenine is replaced by 8-aminoadenine, which could have implications for the biological applications of triple helices (García et al., 1999).
Chemical Reactions and Properties
8-Amino-2'-deoxyadenosine participates in various chemical reactions due to its amino group. Its reactivity and interactions with other molecules have been explored to develop new nucleoside analogs and probes. For instance, the synthesis of fluoresceinylated 2′-deoxyadenosine derivatives with an aliphatic amino chain at the 8 position by Sarfati and Namane (1990) demonstrates the compound's versatility in creating fluorescent DNA probes (Sarfati & Namane, 1990).
Physical Properties Analysis
The physical properties of 8-Amino-2'-deoxyadenosine, such as its fluorescence and stability in duplexes, have been extensively studied. Notably, the time-resolved fluorescent properties of 8-vinyl-deoxyadenosine, a related compound, exhibit different sensitivities to opposite bases in duplexes, highlighting the impact of the 8-position modification on nucleoside behavior and stability (Kenfack et al., 2008).
Scientific Research Applications
Improved Sensitivity in Detection : 8-Vinyl-deoxyadenosine (8vdA), a fluorescent analog of deoxyadenosine, was synthesized and characterized. It has similar quantum yield to 2AP but with double molar absorption, allowing for more sensitive detection. 8vdA is less perturbing than 2AP and likely adopts an anti conformation, making it a non-perturbing nucleoside analog for sensitive applications (Ben Gaied et al., 2005).
Fluorescent Properties in Oligonucleotides : The time-resolved fluorescent properties of 8vdA and 2AP in oligonucleotides were studied. 8vdA exhibited a stability order similar to the native A base and was able to discriminate the nature of the opposite base, suggesting its use as a fluorescent substitute for A in DNA mismatch repair system elucidation (Kenfack et al., 2008).
Synthesis of Fluoresceinylated Derivatives : Fluoresceinylated 2′-deoxyadenosine derivatives were synthesized, providing fluorescent, non-radioactive DNA probes. These probes can be useful in various DNA-related research applications (Sarfati & Namane, 1990).
Triple Helix Formation : 8-Amino-2'-deoxyadenosine was shown to stabilize DNA triple helices over duplexes, indicating its utility in the formation of stable triple helical structures at neutral pH. This can benefit biological applications of triple helices (García et al., 1999).
Synthesis and Applications in Oligonucleotides : The synthesis of 8-Amino-2'-deoxyadenosine was studied for the preparation of oligonucleotides carrying 8-aminoadenine, highlighting its potential use in oligonucleotide modification (Frieden, Aviñó, & Eritja, 2003).
Base Pairing in Novel DNA Duplexes : A reversed Hoogsteen mode was observed for base-pairing of 8-amino-2'-deoxyadenosine with 2'-deoxythymidine, suggesting significance in designing novel DNA duplexes and triplexes (Kumar, Gunjal, & Ganesh, 1994).
properties
IUPAC Name |
(2R,3S,5R)-5-(6,8-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,15)(H2,11,13,14)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQCCEUMCUSZKM-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2N)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-2'-deoxyadenosine | |
CAS RN |
13389-09-8 | |
Record name | 8-Amino-2'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013389098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.